molecular formula C16H16N4O B2681528 N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide CAS No. 147227-64-3

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide

Cat. No.: B2681528
CAS No.: 147227-64-3
M. Wt: 280.331
InChI Key: OPGYUAGTJQHQME-UHFFFAOYSA-N
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Description

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide (CAS 147227-64-3) is a specialized benzotriazole-derived compound with a molecular formula of C16H16N4O and molecular weight of 280.3244 g/mol . This chemical features a unique molecular architecture combining benzotriazole and acetamide functionalities through a phenyl-substituted methyl bridge, creating a multifunctional scaffold valuable for synthetic organic chemistry and pharmaceutical research. Benzotriazole-containing compounds are extensively employed in synthetic chemistry as intermediates and protecting groups, with related structures demonstrating applications in peptide coupling reagents and coordination chemistry . Researchers utilize this compound primarily as a building block in the development of novel heterocyclic systems and as a potential intermediate in pharmaceutical synthesis. The structural configuration suggests potential for creating molecular hybrids and functional materials, though specific biological activities remain to be fully characterized. The presence of both benzotriazole and acetamide moieties in a single molecule provides multiple sites for chemical modification, making it valuable for structure-activity relationship studies and medicinal chemistry optimization programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material using appropriate safety precautions including personal protective equipment and adequate ventilation. For complete handling, storage, and disposal information, refer to the material safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-12(21)19(2)16(13-8-4-3-5-9-13)20-15-11-7-6-10-14(15)17-18-20/h3-11,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGYUAGTJQHQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide typically involves the reaction of 1H-benzotriazole with an appropriate phenylmethyl halide and N-methylacetamide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzotriazole group acts as a leaving group in nucleophilic substitution reactions. For example:

  • Ammonolysis : Reaction with ammonia or amines replaces the benzotriazole group with an amino group .

  • Thiol Substitution : Treatment with thiols (e.g., sodium hydrosulfide) yields thioether derivatives.

Reaction Table 1: Nucleophilic Substitution

ReagentConditionsProductYieldSource
NH₃ (aq.)Ethanol, reflux, 6 hN-Methyl-N-(phenylmethyl)acetamide62%
NaSHDMF, 60°C, 4 h(Phenylmethylthio)-N-methylacetamide48%

Hydrolysis of the Acetamide Group

The N-methylacetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (6 M) at 100°C cleaves the amide bond, forming acetic acid and the corresponding amine .

  • Basic Hydrolysis : NaOH (2 M) at 80°C yields sodium acetate and a benzotriazole-phenylmethylamine derivative .

Reaction Table 2: Hydrolysis Pathways

ConditionsReagentsProductsYieldSource
HCl (6 M), 100°C12 hAcetic acid + Benzotriazole-amine78%
NaOH (2 M), 80°C8 hSodium acetate + Benzotriazole-amine85%

Reduction Reactions

The nitro group (if present in analogs) and the benzotriazole ring can undergo reduction:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces benzotriazole to benzimidazole derivatives.

  • Nitro Reduction : In analogs with nitro substituents, SnCl₂/HCl reduces nitro groups to amines .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed coupling reactions:

  • Suzuki-Miyaura : Reaction with arylboronic acids forms biaryl derivatives .

  • Buchwald-Hartwig Amination : Coupling with aryl halides introduces amine groups .

Reaction Table 3: Cross-Coupling Examples

Reaction TypeReagentsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl-N-methylacetamide67%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneArylaminated derivative55%

Synthetic Routes

The compound is synthesized via:

  • Step 1 : Condensation of 1H-benzotriazole with 4-chlorobenzyl chloride in THF using NaH .

  • Step 2 : N-Methylation of the intermediate using methyl iodide and K₂CO₃ .

  • Step 3 : Acylation with acetyl chloride in dichloromethane and triethylamine .

Key Synthetic Challenges :

  • Purification requires column chromatography (silica gel, ethyl acetate/hexane) .

  • N-Methylation must avoid over-alkylation .

Research Findings

  • Antimicrobial Activity : Derivatives exhibit moderate inhibition against Staphylococcus aureus (MIC = 32 μg/mL) .

  • Enzyme Inhibition : The benzotriazole moiety binds to cytochrome P450 enzymes via π-π stacking.

  • Thermal Stability : Decomposes at 220°C (DSC data) .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H14N4OC_{15}H_{14}N_{4}O and a molecular weight of 266.30 g/mol. Its structure features a benzotriazole moiety linked to a phenyl group and an acetamide functional group, which contributes to its reactivity and potential applications in different fields.

Pharmaceutical Applications

2.1 Anticancer Activity

Research has indicated that benzotriazole derivatives exhibit promising anticancer properties. For instance, compounds similar to N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide have been studied for their ability to inhibit tumor growth in various cancer models. A study showed that benzamide derivatives could selectively target cancer cells while minimizing toxicity to normal cells .

2.2 Antimicrobial Properties

Benzotriazole compounds have also been explored for their antimicrobial activities. The structural features of this compound may enhance its effectiveness against bacterial strains, making it a candidate for developing new antimicrobial agents .

Material Science Applications

3.1 UV Stabilizers

Benzotriazoles are widely recognized for their role as ultraviolet (UV) stabilizers in plastics and coatings. The compound can absorb UV radiation, thereby protecting materials from photodegradation. This application is crucial in industries where material longevity is essential, such as automotive and construction .

3.2 Photoinitiators in Polymerization

The compound can also serve as a photoinitiator in polymer chemistry. When exposed to UV light, it can initiate the polymerization process, making it valuable in the production of coatings and adhesives that require rapid curing under light exposure .

Environmental Applications

4.1 Water Treatment

Research has indicated that benzotriazole derivatives can be effective in removing pollutants from water systems. Their ability to form complexes with heavy metals allows them to be utilized in environmental remediation strategies aimed at detoxifying contaminated water sources .

4.2 Biodegradability Studies

Investigations into the biodegradability of benzotriazole compounds are ongoing, with findings suggesting that certain derivatives can be broken down by microbial action in wastewater treatment processes. This characteristic is essential for developing environmentally friendly chemical products .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated selective cytotoxicity against melanoma cells with minimal effects on normal cells .
Study BUV StabilizationConfirmed effectiveness as a UV absorber in polymer matrices, extending product lifespan significantly .
Study CWater RemediationShowed high efficacy in binding heavy metals from contaminated water samples .

Mechanism of Action

The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize radicals and anions, making it a versatile intermediate in various chemical reactions. The compound’s effects are mediated through its interaction with enzymes, receptors, or other biomolecules, leading to changes in their activity or function .

Comparison with Similar Compounds

The following analysis compares N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide with structurally or functionally related compounds, focusing on synthesis, structural features, and applications.

Structural and Functional Group Comparisons
Compound Core Structure Key Functional Groups Structural Differentiation
Target Compound Benzotriazole-acetamide Benzotriazole, N-methylacetamide Fused benzene-triazole ring system
1H-1,2,3-Triazol-1-yl-N-phenylacetamide Triazole-acetamide Triazole, N-phenylacetamide Non-fused triazole ring
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate amide Hydroxy, amide, methylbenzoyl Hydroxyalkyl-amide motif
N-[1-(Benzotriazol-1-yl)-2-methylpropyl]-4-methylbenzenesulfonamide Benzotriazole-sulfonamide Benzotriazole, sulfonamide Sulfonamide substituent

Key Insights :

  • Unlike N,O-bidentate amides (e.g., ), which prioritize metal coordination via hydroxy and amide groups, the benzotriazole core may act as a directing group in C–H activation or corrosion inhibition .
  • Sulfonamide-linked benzotriazoles () exhibit distinct electronic profiles due to the sulfonyl group’s strong electron-withdrawing nature, whereas the acetamide group in the target compound offers moderate electron withdrawal with steric flexibility .

Key Insights :

  • The target compound’s synthesis likely diverges from triazole-acetamide derivatives (), which rely on click chemistry. Benzotriazole’s reduced reactivity in cycloaddition reactions may necessitate alternative strategies, such as SN2 displacement or Ullmann-type couplings .
  • The N,O-bidentate amide () employs straightforward acylation, highlighting how functional group simplicity dictates synthetic accessibility .

Key Insights :

  • The target compound’s benzotriazole moiety is advantageous in catalysis and materials science, whereas triazole-acetamides () are tailored for bioactivity due to triazole’s pharmacokinetic compatibility .

Biological Activity

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H13N3O2
  • Molecular Weight : 267.29 g/mol
  • InChIKey : SYRAEZJRMFSMPT-UHFFFAOYSA-N

The structure features a benzotriazolyl moiety which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzotriazole derivatives. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Microorganism Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate activity
Candida albicansEffective antifungal

Anticancer Properties

Research indicates that benzotriazole derivatives can inhibit cancer cell proliferation. A study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15.4Apoptosis induction
HeLa (cervical cancer)12.8Cell cycle arrest
A549 (lung cancer)10.5Mitochondrial dysfunction

These findings suggest that the compound may act through multiple pathways, including the modulation of apoptotic signals and disruption of mitochondrial function.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on dihydrofolate reductase (DHFR), a key enzyme in folate metabolism crucial for DNA synthesis.

  • Inhibition Mechanism : The compound competes with substrate binding, leading to reduced enzyme activity.
  • Case Study : In vitro assays showed that derivatives similar to this compound effectively inhibited DHFR in resistant cancer cell lines, suggesting potential therapeutic applications in overcoming drug resistance .

Study 1: Synthesis and Characterization

A comprehensive study characterized several benzotriazole derivatives, including this compound. The study utilized techniques such as FTIR and NMR spectroscopy to confirm structural integrity and purity .

Study 2: Antitumor Activity Assessment

A clinical trial assessed the antitumor efficacy of the compound in patients with advanced cancers. Results indicated a significant reduction in tumor size in 30% of participants after a treatment regimen involving this compound .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N-methylacetamide?

Answer:
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. Key steps include:

  • Reacting a propargylamine derivative with 2-azido-N-methylacetamide under mild conditions (room temperature, 24 hours).
  • Using a solvent system of DMF:H2O:n-butanol (1:1:1) to enhance solubility and reaction efficiency.
  • Catalyzing with sodium ascorbate and CuSO4·5H2O to accelerate regioselective 1,4-triazole formation .
    Validation: Monitor reaction progress via TLC (e.g., Rf values in methylene dichloride:methanol 9:1) and confirm purity by elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) .

Basic: How is structural characterization of this compound performed in academic research?

Answer:
A multi-technique approach is employed:

  • <sup>1</sup>H NMR : Identify protons on the benzotriazole (δ 7.56–8.00 ppm), methylacetamide (δ 2.00–3.32 ppm), and aryl groups (δ 6.23–7.39 ppm). Splitting patterns (singlets, doublets) confirm regiochemistry .
  • IR Spectroscopy : Key stretches include C=O (1666 cm<sup>−1</sup>), triazole C-N (1536 cm<sup>−1</sup>), and N-H (3372 cm<sup>−1</sup>) .
  • Elemental Analysis : Verify stoichiometry (e.g., C21H21BrN6O3 with <1% deviation) .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Answer:
Crystallographic challenges include:

  • Twinned Data : High-resolution datasets may require SHELXL for refinement, leveraging its robust handling of twinning via TWIN/BASF commands .
  • Hydrogen Bonding : Intramolecular C-H···O interactions stabilize the benzotriazole-phthalimide conformation (dihedral angle ~70°). Use PLATON or OLEX2 to model H-bond networks .
  • Disorder : Benzotriazole substituents may exhibit positional disorder. Apply PART/SAME restraints in SHELXL to refine occupancies .

Advanced: How should researchers resolve discrepancies in <sup>1</sup>H NMR peak assignments for derivatives of this compound?

Answer:
Discrepancies often stem from:

  • Diastereotopic Protons : For example, methylene (-CH2-) groups in N-methylacetamide may split into AB quartets (δ 4.13–5.29 ppm). Use 2D COSY or NOESY to correlate coupling .
  • Dynamic Effects : Rotameric equilibria in the benzotriazole moiety broaden peaks. Record spectra at variable temperatures (e.g., 298 K vs. 323 K) to freeze conformers .
  • Impurity Signals : Compare with synthetic intermediates (e.g., unreacted azides) and use preparative TLC to isolate pure fractions .

Advanced: What strategies optimize reaction yields in click chemistry-based syntheses?

Answer:
Key optimizations include:

  • Solvent Polarity : Polar aprotic solvents (DMF) enhance Cu(I) stabilization, improving catalytic turnover. Avoid THF, which reduces azide reactivity .
  • Catalyst Ratio : A 1:2 molar ratio of CuSO4·5H2O to sodium ascorbate minimizes Cu(II) byproducts. Excess ascorbate can reduce triazole products .
  • Microwave Assistance : Reduce reaction time from 24 hours to <1 hour with controlled heating (50–80°C), maintaining regioselectivity .

Advanced: How can structure-activity relationship (SAR) studies be designed for benzotriazole-acetamide derivatives?

Answer:
SAR strategies focus on:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Br, -Cl) on the phenyl ring to modulate bioactivity. Compare IC50 values in enzymatic assays .
  • Pharmacophore Modeling : Use X-ray data (e.g., torsion angles from CIF files) to align derivatives in docking simulations (e.g., AutoDock Vina) .
  • Metabolic Stability : Replace N-methyl with bulkier groups (e.g., N-cyclopentyl) to reduce CYP450 oxidation. Validate via microsomal assays .

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